molecular formula C12H15Br B13249474 [3-(Bromomethyl)cyclopentyl]benzene

[3-(Bromomethyl)cyclopentyl]benzene

Cat. No.: B13249474
M. Wt: 239.15 g/mol
InChI Key: LMAGRRQDKLESNL-UHFFFAOYSA-N
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Description

[3-(Bromomethyl)cyclopentyl]benzene (CAS: 1909288-25-0) is a brominated aromatic compound featuring a cyclopentyl ring substituted with a bromomethyl group and a benzene moiety. Its molecular formula is C₁₂H₁₅Br, with a molecular weight of 239.2 g/mol and a purity of ≥95% .

Properties

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

[3-(bromomethyl)cyclopentyl]benzene

InChI

InChI=1S/C12H15Br/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2

InChI Key

LMAGRRQDKLESNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CBr)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Cyclopentylmethylbenzene: One common method involves the bromination of cyclopentylmethylbenzene using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromine atom at the benzylic position.

    Grignard Reaction: Another method involves the formation of a Grignard reagent from cyclopentylmagnesium bromide, which is then reacted with benzyl bromide to form [3-(Bromomethyl)cyclopentyl]benzene.

Industrial Production Methods: Industrial production of [3-(Bromomethyl)cyclopentyl]benzene typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [3-(Bromomethyl)cyclopentyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of cyclopentylmethylbenzene.

Scientific Research Applications

[3-(Bromomethyl)cyclopentyl]benzene, also known as rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, is an organic compound with potential applications in medicinal chemistry and biochemistry. The compound features a bromomethyl group attached to a cyclopentyl ring connected to a benzene ring.

Scientific Research Applications

[3-(Bromomethyl)cyclopentyl]benzene is used as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Chemistry

In organic synthesis, [3-(Bromomethyl)cyclopentyl]benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles like hydroxide, cyanide, or amines. It can also be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions:

  • Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
  • Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

  • Substitution: Formation of alcohols, nitriles, or amines.
  • Oxidation: Formation of benzoic acid derivatives.
  • Reduction: Formation of cyclopentylmethylbenzene.

Biology and Medicine

The compound's structure makes it a candidate for developing new drugs, particularly those targeting specific receptors or enzymes. Research indicates that this compound exhibits anticancer properties and receptor modulation. Derivatives of this compound may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overactive in cancer cells. Inhibitors targeting HDACs can induce apoptosis in various cancer cell lines. Compounds derived from this compound have been investigated for their activity at adenosine receptors, particularly A1 and A2A receptors, which play significant roles in neurotransmission and cardioprotection.

Industry

It can be used in synthesizing polymers and other materials with specific properties in material science.

The biological activity of [3-(Bromomethyl)cyclopentyl]benzene is primarily attributed to its ability to interact with various biomolecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their structure and function, affecting several biochemical pathways depending on the target involved.

Anticancer Activity

In a study evaluating the anticancer potential of HDAC inhibitors, compounds derived from this compound demonstrated significant cytotoxicity against pancreatic adenocarcinoma cell lines. The IC50 values indicated effective inhibition of cell proliferation, suggesting that these compounds could be developed further for therapeutic use.

Receptor Binding Studies

Another study focused on the binding affinity of this compound's derivatives at the A1 receptor. Using NanoBRET technology, researchers quantified the binding kinetics and determined that certain derivatives exhibited enhanced selectivity and potency compared to traditional adenosine receptor agonists, highlighting the potential for developing new drugs targeting cardiovascular diseases and neurological disorders.

Mechanism of Action

The mechanism of action of [3-(Bromomethyl)cyclopentyl]benzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, which then undergoes further transformation. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Bis(bromomethyl)benzene Derivatives

Compounds such as 1,2-bis(bromomethyl)benzene , 1,3-bis(bromomethyl)benzene , and 1,4-bis(bromomethyl)benzene () share structural similarities with [3-(Bromomethyl)cyclopentyl]benzene due to their bromomethyl-aromatic motifs. However, these derivatives possess two bromomethyl groups on a benzene ring, enabling their use in peptide stapling via S-alkylation of cysteine residues . Key distinctions include:

  • Reactivity : Bis(bromomethyl)benzenes exhibit higher reactivity in alkylation reactions due to dual electrophilic sites.
  • Applications : Primarily employed in stabilizing α-helical peptides for cancer therapy (e.g., ATSP-7041), though in vivo efficacy data are lacking .

(3-Bromopropyl)benzene

(3-Bromopropyl)benzene (CAS: 637-59-2) features a linear bromopropyl chain attached to benzene . Differences include:

  • Reactivity : The primary bromide may undergo nucleophilic substitution more readily than the cyclopentyl-bromomethyl group.

(Dichloromethyl)benzene

(Dichloromethyl)benzene (CAS: 98-87-3) substitutes bromine with chlorine . Key contrasts:

  • Stability vs. Reactivity : Chlorine’s lower electronegativity reduces reactivity compared to bromine, making it less suitable for SN2 reactions but more stable under harsh conditions.

Ether Derivatives: 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

This compound (CAS: 172901-00-7) introduces an ether linkage and a branched alkyl chain . Differences include:

  • Steric Hindrance : The 3-methylbutoxy group increases steric bulk, which may slow reaction rates compared to the cyclopentyl analog.

N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine

This compound (CAS: 355815-73-5) combines a bromo-methoxybenzyl group with a cyclopentylamine . Contrasts include:

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
[3-(Bromomethyl)cyclopentyl]benzene 1909288-25-0 C₁₂H₁₅Br 239.2 Cyclopentyl ring, bromomethyl, benzene
1,3-Bis(bromomethyl)benzene Not provided C₈H₈Br₂ 263.96 Dual bromomethyl groups on benzene
(3-Bromopropyl)benzene 637-59-2 C₉H₁₁Br 199.09 Linear bromopropyl chain
(Dichloromethyl)benzene 98-87-3 C₇H₆Cl₂ 161.03 Dichloromethyl group on benzene
N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine 355815-73-5 C₁₃H₁₈BrNO 284.19 Bromo-methoxybenzyl, cyclopentylamine

Research Findings and Insights

  • Reactivity Trends : Brominated aromatic compounds with shorter alkyl chains (e.g., [3-(Bromomethyl)cyclopentyl]benzene) exhibit moderate reactivity, suitable for controlled substitutions. Bis(bromomethyl)benzenes are more reactive but may lack specificity .
  • Biological Relevance : Compounds like N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine highlight the importance of functional group diversity in drug design, though data on [3-(Bromomethyl)cyclopentyl]benzene’s biological activity remain scarce .
  • Synthetic Challenges : The stereochemical complexity of [3-(Bromomethyl)cyclopentyl]benzene necessitates precise synthesis protocols, whereas linear analogs (e.g., (3-bromopropyl)benzene) are more straightforward to produce .

Biological Activity

[3-(Bromomethyl)cyclopentyl]benzene, also referred to as rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

  • Molecular Formula : C12_{12}H13_{13}Br
  • Molecular Weight : 251.14 g/mol
  • Structure : The compound features a bromomethyl group attached to a cyclopentyl ring, which is further connected to a benzene ring.

The biological activity of [3-(Bromomethyl)cyclopentyl]benzene is primarily attributed to its ability to interact with various biomolecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their structure and function. This interaction can affect several biochemical pathways depending on the target involved.

Biological Activity Overview

Research indicates that [3-(Bromomethyl)cyclopentyl]benzene exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overactive in cancer cells. Inhibitors targeting HDACs can induce apoptosis in various cancer cell lines .
  • Receptor Modulation : Compounds derived from [3-(Bromomethyl)cyclopentyl]benzene have been investigated for their activity at adenosine receptors, particularly A1 and A2A receptors. These receptors play significant roles in various physiological processes, including neurotransmission and cardioprotection .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of HDACs leading to cancer cell apoptosis ,
Receptor AgonismModulation of A1 and A2A adenosine receptors ,
Synthesis ApplicationsUsed as an intermediate in organic synthesis

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of HDAC inhibitors, compounds derived from [3-(Bromomethyl)cyclopentyl]benzene demonstrated significant cytotoxicity against pancreatic adenocarcinoma cell lines. The IC50 values indicated effective inhibition of cell proliferation, suggesting that these compounds could be developed further for therapeutic use .

Case Study: Receptor Binding Studies

Another study focused on the binding affinity of [3-(Bromomethyl)cyclopentyl]benzene derivatives at the A1 receptor. Using NanoBRET technology, researchers quantified the binding kinetics and determined that certain derivatives exhibited enhanced selectivity and potency compared to traditional adenosine receptor agonists. This finding highlights the potential for developing new drugs targeting cardiovascular diseases and neurological disorders .

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